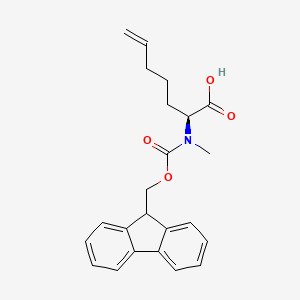(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid
CAS No.: 856412-24-3
Cat. No.: VC8140775
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 856412-24-3 |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hept-6-enoic acid |
| Standard InChI | InChI=1S/C23H25NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h3,6-13,20-21H,1,4-5,14-15H2,2H3,(H,25,26)/t21-/m0/s1 |
| Standard InChI Key | KACAXURIGBESGB-NRFANRHFSA-N |
| Isomeric SMILES | CN([C@@H](CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₃H₂₅NO₄ and a molar mass of 379.4 g/mol . Its IUPAC name reflects key structural components:
-
An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] at the N-terminus.
-
A methylamino group (methyl-substituted amine) at the second carbon.
-
A hept-6-enoic acid backbone with a seven-carbon chain featuring a double bond at position 6 and a terminal carboxylic acid .
The S-configuration at the second carbon introduces chirality, critical for interactions in biological systems .
Spectral and Stereochemical Data
-
SMILES:
C=CCCC[C@@H](N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C)C(=O)O. -
3D Conformation: The Fmoc group adopts a planar structure due to aromatic stacking, while the hept-6-enoic acid chain exhibits flexibility, enabling conformational adaptability in peptide synthesis .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via solid-phase peptide synthesis (SPPS) methodologies:
-
Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .
-
Methylation: A methyl group is introduced via reductive amination or alkylation .
-
Chain Elongation: The hept-6-enoic acid backbone is constructed using Wittig or Horner-Wadsworth-Emmons olefination to install the double bond .
Reactivity Profile
-
Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), a hallmark of SPPS .
-
Peptide Coupling: The carboxylic acid reacts with amines via carbodiimide-mediated activation (e.g., DCC, EDC) .
-
Olefin Functionalization: The double bond enables ring-closing metathesis (RCM) for peptide stapling, enhancing α-helix stability .
Applications in Research and Industry
Peptide Synthesis
As a protected amino acid derivative, it enables precise incorporation of non-natural residues into peptides. Key applications include:
-
Stapled Peptides: The double bond facilitates RCM with Grubbs catalyst, stabilizing helical conformations for improved protease resistance and cellular uptake .
-
Targeted Drug Delivery: Functionalization with targeting moieties (e.g., antibodies) enhances specificity in cancer therapeutics .
Material Science
Incorporated into biocompatible polymers, the compound improves material properties for medical devices, leveraging its hydrophobic Fmoc group for self-assembly .
Physical and Chemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume